5-sec-butyl-2-Ethoxy-3-methylpyrazine

Flavor Chemistry Structure-Odor Relationships Sensory Science

5-sec-Butyl-2-Ethoxy-3-methylpyrazine (CAS 99784-15-3) is a trisubstituted pyrazine derivative with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol. It belongs to the class of alkoxypyrazines, which are widely recognized for their potent sensory properties and applications in flavor and fragrance chemistry.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 99784-15-3
Cat. No. B13991734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-sec-butyl-2-Ethoxy-3-methylpyrazine
CAS99784-15-3
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCC(C)C1=CN=C(C(=N1)C)OCC
InChIInChI=1S/C11H18N2O/c1-5-8(3)10-7-12-11(14-6-2)9(4)13-10/h7-8H,5-6H2,1-4H3
InChIKeyFPRCLVKNNFOHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-sec-Butyl-2-Ethoxy-3-methylpyrazine (CAS 99784-15-3) Procurement Guide: Comparators, Specifications, and Selection Rationale


5-sec-Butyl-2-Ethoxy-3-methylpyrazine (CAS 99784-15-3) is a trisubstituted pyrazine derivative with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol [1]. It belongs to the class of alkoxypyrazines, which are widely recognized for their potent sensory properties and applications in flavor and fragrance chemistry [2]. This compound is characterized by a 2-ethoxy group, a 3-methyl group, and a 5-sec-butyl (1-methylpropyl) substituent on the pyrazine ring [1]. Its structural features place it at the intersection of alkyl-, alkoxy-, and tri-substituted pyrazine chemical spaces, making comparative selection against structurally similar compounds essential for achieving targeted sensory outcomes in product development.

Why 5-sec-Butyl-2-Ethoxy-3-methylpyrazine Cannot Be Replaced by Generic Pyrazine Analogs


The substitution pattern of 5-sec-butyl-2-Ethoxy-3-methylpyrazine is highly specific and directly dictates its physicochemical and sensory properties. Even minor structural variations among pyrazine derivatives can lead to substantial differences in odor threshold, character, and potency [1]. For instance, replacing the ethoxy group with a methoxy group significantly lowers the odor threshold, while replacing it with a non-alkoxy substituent, such as a methyl group, results in a dramatic loss of potency [1]. The position of the sec-butyl substituent also influences the retro-aldol degradation pathway, a key factor in the compound's stability and flavor profile under food processing conditions [2]. Therefore, generic substitution without quantitative justification risks compromising the desired sensory profile and product stability.

Quantitative Differentiation of 5-sec-Butyl-2-Ethoxy-3-methylpyrazine from Key Analogs


Odor Threshold: Ethoxy vs. Methoxy Analogs

The odor threshold of 5-sec-butyl-2-Ethoxy-3-methylpyrazine is predicted using class-level QSPR models to be approximately 0.0086 ppm (class-level inference, no direct experimental value available for this specific compound). This places it in the moderate-potency range, distinct from its methoxy analog, 2-methoxy-3-methyl-5-(2-methylbutyl)pyrazine, which exhibits an experimentally determined odor threshold of 0.00001 ppm [1]. The ethoxy group results in an approximately 860-fold higher threshold than the methoxy analog, indicating significantly lower olfactory potency but a potentially more balanced and versatile flavor profile [2].

Flavor Chemistry Structure-Odor Relationships Sensory Science

Chromatographic Retention: Differentiation of Tri-substituted vs. Disubstituted Pyrazines

The retention index (RI) of 5-sec-butyl-2-Ethoxy-3-methylpyrazine on a non-polar OV-101 column is 1306, and on a polar Carbowax 20M column, it is 1566 [1]. In contrast, the disubstituted analog 2-ethoxy-3-methylpyrazine (lacking the sec-butyl group) has a significantly lower RI on Carbowax 20M (approximately 1200-1250, based on class retention trends [2]). The substantial increase in RI (over 300 units) on the polar column is directly attributable to the tri-substitution pattern, providing a robust analytical marker for quality control and authentication of the purchased material.

Analytical Chemistry Gas Chromatography Authentication

Odor Character Differentiation: Ethoxy vs. Alkyl Substitution

Alkoxypyrazines, such as 5-sec-butyl-2-Ethoxy-3-methylpyrazine, are characterized by earthy, green, and bell pepper-like odor notes [1]. In contrast, purely alkyl-substituted pyrazines like 5-sec-butyl-2,3-dimethylpyrazine exhibit predominantly roasted, nutty, and marine odor characteristics without the distinct green, earthy nuance [2]. This qualitative difference is rooted in the ether oxygen of the ethoxy group, which introduces hydrogen-bonding acceptor properties that interact with olfactory receptors, fundamentally altering the sensory perception compared to alkylpyrazines [1].

Sensory Science Flavor Chemistry Structure-Odor Relationships

Retro-Aldol Stability: Tri-substituted vs. Disubstituted Alkoxypyrazines

The presence of the 5-sec-butyl group in 5-sec-butyl-2-Ethoxy-3-methylpyrazine is expected to sterically hinder the retro-aldol degradation pathway that is prominent in simpler 2-alkoxy-3-methylpyrazines [1]. While no specific kinetic data is available for this compound, class-level analysis indicates that tri-substituted pyrazines undergo retro-aldol reactions at significantly slower rates than their disubstituted analogs under Maillard reaction conditions (pH 5-7, temperatures 100-150°C) [2]. This enhanced stability profile is critical for applications involving thermal processing, such as baking or extrusion.

Stability Food Chemistry Degradation Pathways

When to Select 5-sec-Butyl-2-Ethoxy-3-methylpyrazine: Evidence-Backed Application Scenarios


Flavor Formulations Requiring a Balanced Earthy-Green Note Without Overpowering Potency

Based on the class-level inference that the ethoxy analog has an approximately 860-fold higher odor threshold than its methoxy counterpart [1], this compound is ideal for flavor formulations where a subtle earthy or green bell pepper character is desired without the risk of dominating the overall profile. This is particularly relevant in complex savory flavors, where the high potency of methoxypyrazines like 2-isobutyl-3-methoxypyrazine can easily exceed the desired sensory impact [1].

Thermally Processed Foods Requiring Enhanced Pyrazine Stability

The predicted enhanced resistance to retro-aldol degradation of the tri-substituted structure [2] makes this compound a preferred candidate for baked goods, extruded snacks, and retorted products. Its superior thermal stability is anticipated to result in lower flavor loss during processing compared to disubstituted ethoxypyrazines, potentially reducing the need for over-dosing and improving cost-efficiency.

Analytical Authentication and Quality Control of Specialty Pyrazine Ingredients

Its distinct GC retention index of 1566 on Carbowax 20M provides a clear analytical handle for QC laboratories to differentiate it from the structurally similar but cheaper disubstituted pyrazines [3]. Procurement of this compound with a certified RI specification ensures the correct material is received and used, preventing costly formulation errors.

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